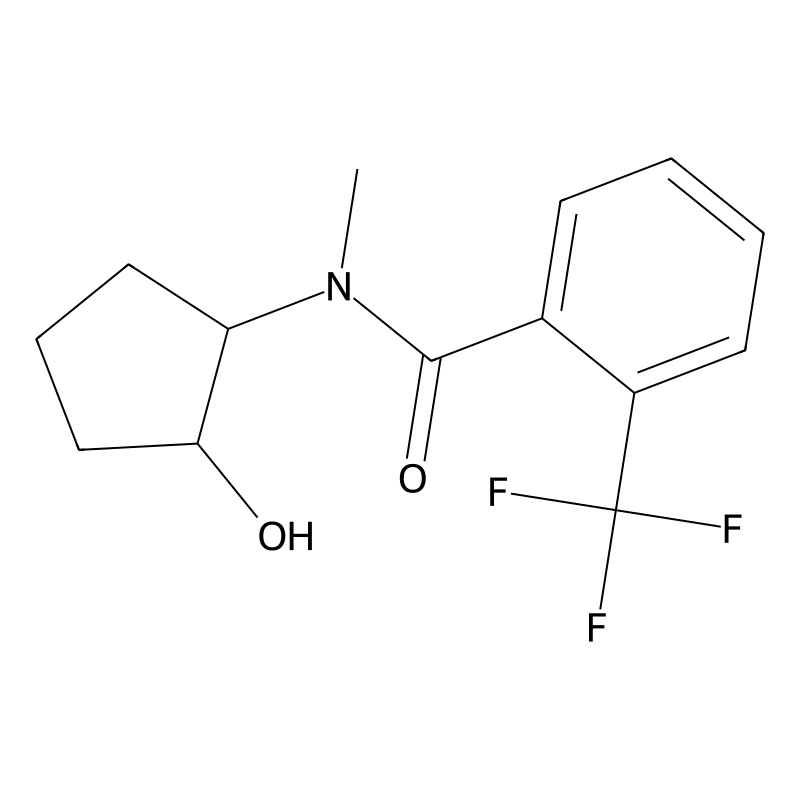

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antioxidant Activity

Antibacterial Activity

Medical Applications

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Synthesis of Bioactive Natural Products

Phenol derivatives, which are related to benzamides, have high potential for synthesizing bioactive natural products . Many synthesis methods have been developed for phenol derivatives .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, which are related to benzamides, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group and a hydroxycyclopentyl moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 251.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.

The chemical reactivity of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide can be attributed to the functional groups present in its structure. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, which may be relevant in medicinal chemistry for modifying the compound's properties.

Compounds containing benzamide structures, such as N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide, have been studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of this compound may involve interaction with various receptors or enzymes in biological systems. Research indicates that benzamide derivatives can act as inhibitors of certain receptors, including the P2X7 receptor, which is implicated in inflammatory responses and pain signaling .

The synthesis of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide can be achieved through several methods, typically involving the reaction of a suitable benzoyl chloride with an amine derivative. A common synthetic route may include:

- Formation of the Benzamide: Reacting 2-(trifluoromethyl)benzoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding benzamide.

- Hydroxylation: Introducing the hydroxycyclopentyl group through a nucleophilic substitution reaction or via a cyclization process involving cyclopentanone derivatives.

- Purification: The product can be purified through recrystallization or chromatography techniques.

These methods emphasize environmentally benign protocols that aim to reduce waste and utilize safer reagents .

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases or pain management. Its unique structural features may enhance its efficacy and selectivity towards specific biological targets.

Interaction studies involving N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide typically focus on its binding affinity to various receptors or enzymes. Such studies can be conducted using techniques like surface plasmon resonance (SPR) or radiolabeled ligand binding assays. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)benzamide | Contains a fluorine atom instead of trifluoromethyl | Anticancer activity |

| 2-chloro-N-methyl-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | Contains a chloro group and a different heterocyclic moiety | Potential anti-inflammatory |

| Trifluoperazine | A phenothiazine derivative with a trifluoromethyl substituent | Antipsychotic effects |

These compounds illustrate variations in substituents that can influence biological activity and therapeutic potential. The uniqueness of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to other benzamide derivatives.